molecular formula C8H9ClF3NO B13457082 3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride

3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride

Cat. No.: B13457082
M. Wt: 227.61 g/mol
InChI Key: YRJNETMKUKBGQY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a phenol group substituted with an aminomethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of ammonia, Gabriel synthesis, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can yield amines.

Scientific Research Applications

3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives with aminomethyl and trifluoromethyl substitutions, such as:

  • 3-(Aminomethyl)-4-(trifluoromethyl)phenol
  • 3-(Aminomethyl)-2-(trifluoromethyl)phenol

Uniqueness

3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups on the phenol ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61 g/mol

IUPAC Name

3-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-12)2-7(13)3-6;/h1-3,13H,4,12H2;1H

InChI Key

YRJNETMKUKBGQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)CN.Cl

Origin of Product

United States

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